molecular formula C10H14MgO4 B8663703 magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate

magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate

Cat. No.: B8663703
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-UHFFFAOYSA-L
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Description

magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate: magnesium(II) acetylacetonate , is a coordination compound with the chemical formula C10H14MgO4 . It is a white to almost white powder or crystalline solid that is soluble in hot methanol . This compound is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate can be synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction typically involves the following steps:

  • Dissolving magnesium chloride or magnesium sulfate in water.
  • Adding acetylacetone to the solution.
  • Introducing a base such as sodium hydroxide or ammonium hydroxide to facilitate the formation of the magnesium complex.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of bis(2,4-pentanedionato)magnesium(II) follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with other metal ions or ligands.

    Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.

    Oxidation-Reduction Reactions: It can participate in redox reactions, although it is more stable in its current oxidation state.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve metal salts and additional ligands in an aqueous or organic solvent.

    Substitution Reactions: Require the presence of competing ligands and may involve heating or the use of catalysts.

    Oxidation-Reduction Reactions: Involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.

    Material Science: Employed in the preparation of advanced materials and coatings.

Biology:

    Biochemical Studies: Utilized in studies involving metal ion interactions with biological molecules.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its metal-binding properties.

Industry:

Mechanism of Action

The mechanism of action of bis(2,4-pentanedionato)magnesium(II) involves its ability to coordinate with other molecules through its acetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • Bis(2,4-pentanedionato)copper(II)
  • Bis(2,4-pentanedionato)zinc(II)
  • Bis(2,4-pentanedionato)nickel(II)

Comparison:

  • Bis(2,4-pentanedionato)copper(II): Exhibits different redox properties and is used in different catalytic applications.
  • Bis(2,4-pentanedionato)zinc(II): Has similar coordination properties but different reactivity due to the nature of zinc.
  • Bis(2,4-pentanedionato)nickel(II): Known for its magnetic properties and used in different industrial applications.

Uniqueness: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate is unique due to its specific coordination chemistry and stability, making it suitable for a wide range of applications in catalysis, material science, and industrial processes .

Properties

Molecular Formula

C10H14MgO4

Molecular Weight

222.52 g/mol

IUPAC Name

magnesium;4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2

InChI Key

AKTIAGQCYPCKFX-UHFFFAOYSA-L

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]

Origin of Product

United States

Synthesis routes and methods

Procedure details

350 g (6 mol) of magnesium hydroxide was supplied to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,443 g [14.4 mol, magnesium hydroxide/acetylacetone=1/2.4 (molar ratio)] of acetylacetone was added dropwise into the kneader over 3 hours. The reaction temperature was between 35 and 64° C. After completion of the dropping, at a temperature of 64 to 65° C., the reaction mixture was stirred and mixed for aging for 4 hours until the reaction was complete. The resulting product was warmed under a flow of nitrogen gas. When the temperature was elevated up to 65° C., the product was subjected to the drying step, and dried at 104 to 125° C. for 12 hours until the product attained a moisture content of 0.17% by weight. The dried product was cooled to give 1,342 g of white magnesium acetylacetonate [yield 99.3 mol % (magnesium hydroxide basis), purity 98.9% by weight].
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
14.4 mol
Type
reactant
Reaction Step Two

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